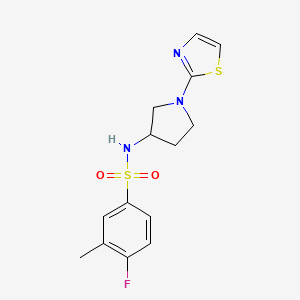

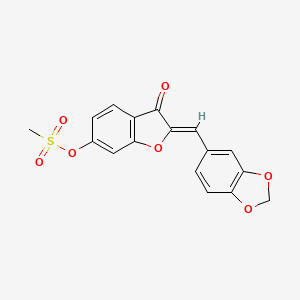

![molecular formula C18H23F3N4O3S B2743417 2-[(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine CAS No. 2198095-49-5](/img/structure/B2743417.png)

2-[(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures, etc . Piperidine is a six-membered ring with one nitrogen atom and five carbon atoms. It is a common structural element in many pharmaceuticals and alkaloids.

Synthesis Analysis

While specific synthesis methods for your compound were not found, imidazole and piperidine rings are commonly synthesized using various methods. For example, imidazole can be synthesized from glyoxal and ammonia . Protodeboronation of pinacol boronic esters is a method used in organic synthesis .Molecular Structure Analysis

The compound contains an imidazole ring and a piperidine ring, which are common structures in many bioactive compounds. The imidazole ring can exist in two tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .科学的研究の応用

Synthesis and Chemical Properties

Development of Sulfonylated Derivatives : A study details an efficient three-component reaction involving 1,3-dicarbonyl compounds or pyridin-2-amines with ynals and sodium benzenesulfinates. This reaction is a strategy for preparing sulfonylated furan or imidazo[1,2-a]pyridine derivatives, showcasing the compound's utility in synthesizing complex structures with potential applications in various fields of chemistry and materials science (Cui et al., 2018).

Ionic Liquids for Metal Oxide Solubilization : Research on ionic liquids, including imidazolium, pyridinium, and others, demonstrates their effectiveness in dissolving metal oxides and hydroxides. Such studies highlight the role of the compound's structural relatives in enhancing the selective dissolution of metal oxides, potentially benefiting materials science and recycling processes (Nockemann et al., 2008).

Antimicrobial and Antifungal Activities : Sulfonamide and amide derivatives of piperazine incorporating the imidazo[1,2-b]pyridazine moiety have been synthesized, demonstrating in vitro antimicrobial activity against various bacterial strains. Such findings indicate the potential pharmaceutical applications of compounds structurally related to the one , highlighting their relevance in developing new antimicrobial agents (Bhatt et al., 2016).

Catalysis and Reaction Mechanisms : Studies on trifluoromethanesulfonic (triflic) acid's role in catalyzing cyclizations of homoallylic sulfonamides to pyrrolidines reveal the compound's and its derivatives' utility in chemical synthesis. Such research underscores the importance of understanding reaction mechanisms and catalysis in developing new synthetic methodologies (Haskins & Knight, 2002).

作用機序

将来の方向性

特性

IUPAC Name |

2-[[1-(1-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23F3N4O3S/c1-13(2)24-10-17(22-12-24)29(26,27)25-8-6-14(7-9-25)11-28-16-5-3-4-15(23-16)18(19,20)21/h3-5,10,12-14H,6-9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWTMQNLSGGXLPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=C1)S(=O)(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23F3N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(N,N-diallylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2743335.png)

![4-(3-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2743339.png)

![6-fluoro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B2743340.png)

![N-(2-methyl-1,3-dioxoisoindolin-4-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2743345.png)

![(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2743352.png)

![2-[(3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2743355.png)

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-methoxyaniline](/img/structure/B2743357.png)